molecular formula C9H11NO B1350514 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- CAS No. 77901-22-5

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Cat. No.: B1350514
CAS No.: 77901-22-5
M. Wt: 149.19 g/mol
InChI Key: YJRQBOOMJGYUPI-UHFFFAOYSA-N
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Description

The study of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is deeply rooted in the extensive research surrounding its parent scaffold, the 1,4-benzoxazine ring system. This heterocyclic framework, consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring, has captivated the attention of chemists for decades.

The journey of 1,4-benzoxazines began with the isolation of naturally occurring benzoxazinoids from plants, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA). jocpr.com These compounds were identified as important natural defense chemicals. ijpsjournal.com This discovery sparked intensive study into the benzoxazine (B1645224) heterocyclic system for creating biologically active compounds, ranging from therapeutic drugs to herbicides and fungicides. jocpr.com

Over time, the 1,4-benzoxazine framework has earned the designation of a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to a range of different biological targets, serving as a versatile template for drug discovery. The benzoxazine core is found in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov Its chemical simplicity, accessibility, and multiple sites for modification make it a highly attractive starting point for developing new therapeutic agents. jocpr.com

The 3,4-dihydro-2H-1,4-benzoxazine core represents a crucial subclass of the broader benzoxazine family. This saturated heterocyclic system serves as a vital building block in the synthesis of more complex molecules. researchgate.net Efficient synthetic strategies have been developed for its construction, including methods involving transition metal catalysis, microwave assistance, and metal-free processes. researchgate.net

From a medicinal chemistry perspective, the 3,4-dihydro-2H-1,4-benzoxazine moiety is integral to a variety of pharmacologically active compounds. researchgate.net Derivatives incorporating this core have been investigated for numerous therapeutic applications. For instance, they have been explored as orally bioavailable anticancer agents that inhibit angiogenesis, the process of new blood vessel formation that tumors rely on to grow. nih.gov The versatility of this scaffold allows for the design of molecules that can act on multiple biological targets, a desirable characteristic for treating complex diseases like cancer. nih.gov Research has demonstrated that derivatives of this core possess antimicrobial, anti-diabetic, antidepressant, and antiplatelet activities. ijnc.ir

Table 1: Reported Biological Activities of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Biological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases ijnc.ir
AnticancerOncology nih.gov
Anti-inflammatoryInflammation nih.gov
AntidiabeticMetabolic Disorders nih.gov
AntidepressantNeurology ijnc.ir
AntiplateletCardiovascular jocpr.com

The introduction of a methyl group at the N-4 position of the 3,4-dihydro-2H-1,4-benzoxazine ring creates the specific compound of interest: 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-. This substitution is a key step in the diversification of the benzoxazine scaffold, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of N-substituted derivatives, including N-4 methylated compounds, is often achieved by reacting the parent 3,4-dihydro-2H-1,4-benzoxazine with alkylating agents like alkyl bromides. researchgate.net This synthetic flexibility enables the creation of libraries of compounds for biological screening. While much of the literature discusses N-substituted benzoxazines more broadly, the principles apply directly to the N-4 methyl derivative. For example, the synthesis of various N-aryl substituted 3,4-dihydro-2H-1,4-benzoxazines via Buchwald–Hartwig cross-coupling has been reported for the development of potential anticancer agents. nih.gov

Research into N-4 substituted derivatives has shown that the nature of the substituent at this position can significantly influence biological activity. For instance, studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines, with specific substitutions enhancing the antiproliferative effects. nih.gov While specific research focused exclusively on the 4-methyl derivative is part of this broader academic inquiry, the collective findings on N-substituted benzoxazines underscore the importance of this position for modulating the therapeutic potential of the scaffold.

Table 2: Examples of N-Substituted 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives and their Investigated Use

N-4 SubstituentInvestigated ApplicationKey FindingsReference
Aryl groupsAnticancerPotency against various cancer cell lines (e.g., PC-3, MDA-MB-231). nih.gov
PhenoxyacetylHerbicide SafenerShowed safener activity on maize against herbicide injury. connectjournals.com
Pyridine (B92270) N-oxidePotassium Channel ActivatorDesigned for potential cardiovascular applications. google.com
(2-oxo-1-pyrrolidinyl)Synthetic IntermediateUsed in the synthesis of other complex benzoxazine derivatives. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQBOOMJGYUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395970
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77901-22-5
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 2h 1,4 Benzoxazine, 3,4 Dihydro 4 Methyl Derivatives

Core Ring System Reactivity and Transformations

The fused benzene (B151609) and oxazine (B8389632) rings provide multiple sites for chemical modification, including oxidation, reduction, and substitution reactions. These transformations are crucial for the synthesis of diverse derivatives with varied properties.

Oxidation Reactions of the Benzoxazine (B1645224) Moiety to Oxo Derivatives

The dihydrobenzoxazine ring is susceptible to oxidation, leading to the formation of corresponding oxo-derivatives, such as 2-oxo, 3-oxo, and 2,3-dioxo structures. researchgate.net These reactions typically involve the oxidation of the methylene (B1212753) group(s) adjacent to the heteroatoms. The synthesis of these oxidized forms is often a key step in creating analogues with different electronic and conformational properties.

For instance, 3-oxo-3,4-dihydro-2H-1,4-benzoxazines can be synthesized from 2-aminophenols through a base-mediated regioselective O-alkylation with 2-bromoalkanoates, followed by an intramolecular amidation. researchgate.net While this is a synthetic route to the ring system itself, similar principles of targeting the positions adjacent to the heteroatoms apply to the post-synthesis modification of the core structure. Another strategy involves the N-iodosuccinimide (NIS)-mediated α-functionalization of N-alkyl-N-aryl anthranilic acids, which proceeds via an oxidative C-O bond formation to yield 1,2-dihydro-benzoxazin-4-ones. mdpi.com

The table below summarizes representative methods for the synthesis of oxo-derivatives of the broader 1,4-benzoxazine class, illustrating the general strategies applicable to the target scaffold.

Starting MaterialReagents & ConditionsProduct TypeReference
2-Aminophenols, 2-bromoalkanoatesBase-mediated O-alkylation, then intramolecular amidation (microwave heating may be required)2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines researchgate.net
N-Alkyl-N-aryl anthranilic acidsN-Iodosuccinimide (NIS), Na2CO31,2-Dihydro-benzoxazin-4-ones mdpi.com
o-AminophenolsDBU in ionic liquid [omim][BF4]2H-Benzo[b] shd-pub.org.rsorganic-chemistry.orgoxazin-3(4H)-one derivatives researchgate.net

Reduction Reactions to Alter Ring Saturation and Functionalization

Reduction reactions are employed to modify functional groups appended to the benzoxazine core or, in some cases, to alter the saturation of the heterocyclic ring itself. A common transformation is the reduction of a nitro group on the aromatic ring to an amine, which then serves as a handle for further functionalization. For example, a nitro-substituted 3,4-dihydro-2H-1,4-benzoxazine derivative can be reduced to the corresponding amino compound using reagents like zinc dust in the presence of calcium chloride. google.com

Another key application of reduction is in the synthesis of the dihydrobenzoxazine core itself. One efficient, high-yield method involves the reduction of commercially available benzoxazoles using sodium borohydride (B1222165) in the presence of acetic acid to generate N-(2-hydroxyphenyl)formamides, which are key precursors for subsequent ring closure. clockss.org

Precursor TypeReductant/ConditionsProduct FeaturePurposeReference
Nitro-substituted benzoxazineZinc dust, CaCl₂Amino groupFurther functionalization google.com
BenzoxazoleNaBH₄, Acetic acidN-(2-hydroxyphenyl) derivativeSynthesis of dihydrobenzoxazine core clockss.org

Nucleophilic and Electrophilic Substitution on the Benzene and Oxazine Rings

The electron-rich nature of the 3,4-dihydro-4-methyl-2H-1,4-benzoxazine system makes it amenable to electrophilic substitution on the aromatic ring. clockss.org The amino ether moiety generally acts as an ortho-, para-director and an activating group. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce new functional groups. For example, a patent describes the introduction of a phenylsulfonyl group onto the benzene ring. google.com

Nucleophilic substitution reactions are also common. The nitrogen atom at the 4-position, being a secondary amine in the parent 3,4-dihydro-2H-1,4-benzoxazine, is readily alkylated. The synthesis of the title compound, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, often involves the N-alkylation of the parent dihydrobenzoxazine with a methylating agent like methyl iodide in the presence of a base such as sodium hydride. clockss.org

Reactions Involving the N-4 Methyl Group and Adjacent Centers

Functionalization at the N-4 Methyl Position

While reactions directly functionalizing the N-4 methyl group of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine are not extensively documented in dedicated studies, analogous chemistry in related N-methyl heterocyclic systems suggests potential pathways. These could include radical-based halogenation or oxidation. More commonly, the N-4 position is functionalized through substitution reactions that replace the methyl group or by utilizing the nitrogen atom's directing ability. For example, N-directed ortho-functionalization via C-H activation has been explored for related benzoxazin-4-ones, indicating the powerful influence of the nitrogen substituent on the reactivity of the aromatic ring. mdpi.com

Influence of N-4 Methylation on Ring Conformation and Stereoselective Reactivity

The six-membered oxazine ring in 3,4-dihydro-2H-1,4-benzoxazine derivatives is not planar and typically adopts a half-chair or a sofa conformation. The substituent at the N-4 position plays a critical role in determining the conformational preference and the stereochemical outcome of reactions. The presence of the methyl group at N-4, compared to a hydrogen atom or a bulkier alkyl group, influences the energetic barrier for ring inversion and the axial/equatorial preference of other substituents on the ring.

Studies on related 3,4-dihydro-2H-1,3-benzoxazines show they exist in half-chair and half-boat conformations. researchgate.net The specific conformation adopted by N-4-methylated 1,4-benzoxazines affects the accessibility of adjacent reaction sites. For instance, in reactions that create a new chiral center on the oxazine ring, the N-4 methyl group can exert stereocontrol, directing incoming reagents to one face of the ring over the other. This is evident in studies involving the kinetic resolution of racemic benzoxazines, where the stereochemistry at different positions, influenced by existing substituents like an N-alkyl group, is crucial. shd-pub.org.rs

Derivatization Strategies for Functional Group Introduction and Scaffold Diversification

The chemical modification of the 3,4-dihydro-4-methyl-2H-1,4-benzoxazine backbone is a key strategy for expanding its chemical space. The presence of reactive sites, particularly the active methylene group at the C-2 position in its 3-oxo form, facilitates a variety of chemical transformations. These modifications are instrumental in creating a diverse library of compounds with unique structural features.

The fusion of additional heterocyclic rings to the 1,4-benzoxazine framework has been achieved through reactions originating from the C-2 position of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This precursor, possessing an active methylene group adjacent to the carbonyl, serves as a key starting material for building complex polycyclic systems.

Thieno-1,4-benzoxazines: The synthesis of thieno[2,3-b]-1,4-benzoxazine derivatives is accomplished by reacting 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with carbon disulfide in the presence of a base, followed by alkylation with halo compounds. For example, treatment with carbon disulfide and sodium hydride in dimethylformamide (DMF), followed by the addition of methyl iodide or phenacyl bromide, yields the corresponding 2-(bis(methylthio)methylene) or 2-(1-benzoyl-2-(phenylamino)vinyl) derivatives which can undergo further cyclization.

Pyrano-1,4-benzoxazines: Pyrano[2,3-b]-1,4-benzoxazine derivatives have also been synthesized from the same benzoxazinone (B8607429) precursor. Reaction with cyanoketene S,S-diacetal (e.g., 2-cyano-3,3-bis(methylthio)acrylonitrile) in the presence of a catalyst such as piperidine (B6355638) leads to the formation of a pyrano-fused system. This transformation involves a Michael addition followed by an intramolecular cyclization and elimination of methanethiol. Another approach involves the selective reduction of nitrochromones that bear an aliphatic carbonyl-containing substituent, which then undergo spontaneous cyclization to form dihydropyrano rsc.orgresearchgate.netbenzoxazines. rsc.org

Starting MaterialReagentsFused System Formed
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one1. CS₂ / NaH in DMF 2. Halo Compound (e.g., CH₃I, Phenacyl bromide)Thieno[2,3-b]-1,4-benzoxazine derivatives
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneCyanoketene S,S diacetal / PiperidinePyrano[2,3-b]-1,4-benzoxazine derivatives
Substituted NitrochromonesSelective Reduction (e.g., catalytic hydrogenation)Dihydropyrano rsc.orgresearchgate.netbenzoxazines

The synthesis of spiro compounds incorporating the 1,4-benzoxazine moiety often proceeds through a key intermediate, 2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This dibromo derivative is prepared by treating 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with bromine in a 1:2 molar ratio. The geminal dibromide at the C-2 position is highly reactive and serves as an electrophilic center for the formation of the spirocyclic junction.

This intermediate reacts with a variety of bidentate nucleophiles to yield the corresponding spiro compounds. For instance, reaction with nucleophiles such as ethylenediamine, o-phenylenediamine, or 2-aminophenol (B121084) results in the formation of five-membered heterocyclic rings spiro-fused at the C-2 position of the benzoxazine core. Similarly, reaction with carbon disulfide and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) also affords spiro derivatives.

Key IntermediateReactant / Bidentate NucleophileResulting Spiro Compound Class
2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneEthylenediamineSpiro-imidazolidine
2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneo-PhenylenediamineSpiro-benzimidazoline
2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one2-AminophenolSpiro-benzoxazoline
2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneCS₂ and MalononitrileSpiro-dithiolane

Direct modification of the nitrogen atom at the 4-position is a common strategy for introducing functional groups. N-acylation, particularly N-dichloroacetylation, has been effectively demonstrated for the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This modification introduces a dichloroacetyl group, which can significantly alter the electronic and steric properties of the molecule.

The synthetic route to these compounds typically involves a two-step process. researchgate.net First, the 3,4-dihydro-2H-1,4-benzoxazine core is synthesized via the cyclization of a corresponding 2-aminophenol with 1,2-dibromoethane. researchgate.net The resulting secondary amine within the benzoxazine ring is then acylated using dichloroacetyl chloride in the presence of a base to yield the final N-dichloroacetylated product. researchgate.net This method has been used to prepare a range of derivatives with various substituents on the aromatic ring. researchgate.net

Substituent on Benzoxazine RingYield (%)Melting Point (°C)Reference
None8596–97 researchgate.net
6-Methyl83105–106 researchgate.net
6-Bromo82112–113 researchgate.net
6-t-Butyl8055–56 researchgate.net
7-Chloro89100–101 researchgate.net

Elucidation of Reaction Mechanisms for Key Transformations

The derivatization strategies discussed above proceed through established, albeit complex, reaction mechanisms. While detailed kinetic and computational studies for every specific transformation of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine are not extensively documented, the pathways can be elucidated based on fundamental principles of organic reactivity.

Mechanism of Fused Heterocycle Formation: The formation of thieno- and pyrano-fused systems from 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is initiated by the deprotonation of the active methylene group at the C-2 position.

In thieno-benzoxazine synthesis , the resulting carbanion acts as a nucleophile, attacking carbon disulfide. Subsequent reaction with a halo compound leads to an intermediate that undergoes an intramolecular cyclization, likely a nucleophilic attack of an in situ generated thiolate onto the benzoxazine carbonyl group or a related condensation, to form the fused thiophene (B33073) ring.

For pyrano-benzoxazine synthesis , the mechanism involves a base-catalyzed Michael addition of the C-2 carbanion to an electron-deficient alkene (like a cyanoketene S,S-diacetal). This is followed by an intramolecular nucleophilic attack of the nitrogen or oxygen atom onto the nitrile group, leading to ring closure and the formation of the pyran ring fused to the benzoxazine core.

Mechanism of Spiro Compound Formation: The key step in spiro compound formation is the reaction of the 2,2-dibromo intermediate with a bidentate nucleophile. The mechanism is a double nucleophilic substitution. The first nucleophilic center of the bidentate reagent attacks the electrophilic C-2 carbon, displacing one of the bromide leaving groups. This is followed by an intramolecular cyclization, where the second nucleophilic center of the reagent displaces the remaining bromide ion, closing the new ring and forming the spirocyclic center.

Mechanism of N-dichloroacetylation: The acylation of the nitrogen at the 4-position is a classic example of nucleophilic acyl substitution. researchgate.net The secondary amine nitrogen of the 3,4-dihydro-2H-1,4-benzoxazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group, resulting in the final N-acylated product. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.

Advanced Spectroscopic and Structural Characterization in Research on 2h 1,4 Benzoxazine, 3,4 Dihydro 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and assignments for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, have not been published in peer-reviewed literature or indexed in major chemical databases. While spectral information is available for closely related compounds, such as 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde and 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, the presence of electron-withdrawing substituents on the benzene (B151609) ring in these analogues significantly alters the chemical shifts of the aromatic protons and carbons. Therefore, this data cannot be used to accurately represent the title compound.

Table 4.1.1: ¹H NMR Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Table 4.1.2: ¹³C NMR Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Chemical Shift (δ) ppm Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, detailing characteristic absorption bands for its functional groups, is not available in the searched scientific databases. The analysis of related benzoxazine (B1645224) structures suggests that key absorptions would include C-H stretching of the aromatic ring and aliphatic methyl and methylene (B1212753) groups, C-O-C (ether) stretching, C-N stretching, and C=C stretching of the aromatic ring. However, without experimental data, a precise table of vibrational frequencies cannot be compiled.

Table 4.2: Infrared (IR) Spectroscopy Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Wavenumber (cm⁻¹) Functional Group Assignment

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

No specific experimental mass spectrometry data, from either low-resolution (such as ESI-MS) or high-resolution (HRMS) techniques, has been published for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-. The molecular formula of the compound is C₉H₁₁NO, which corresponds to a monoisotopic mass of 149.0841 Da. High-resolution mass spectrometry would be expected to confirm this exact mass. While data exists for the constitutional isomer 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, which shows a protonated molecule [M+H]⁺ at m/z 150.0913, the fragmentation pattern could differ from the 4-methyl isomer and cannot be directly substituted.

Table 4.3: Mass Spectrometry Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

m/z (Mass-to-Charge Ratio) Ion Assignment Technique

X-ray Crystallography for Solid-State Structure and Conformational Analysis

A crystallographic study of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- has not been reported. Consequently, there is no published single-crystal X-ray diffraction data, and information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific conformational details of the benzoxazine ring, remains undetermined.

Table 4.4: X-ray Crystallography Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available

Elemental Analysis for Compositional Verification

Experimental elemental analysis data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, which would confirm its elemental composition, is not available in the reviewed literature. The theoretical elemental composition can be calculated from its molecular formula, C₉H₁₁NO.

Table 4.5: Elemental Analysis Data for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Element Theoretical % Experimental %
Carbon (C) 72.46 Data Not Available
Hydrogen (H) 7.43 Data Not Available
Nitrogen (N) 9.39 Data Not Available

Computational and Theoretical Investigations

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of molecular properties. These calculations provide a theoretical framework to understand the vibrational modes and electronic transitions of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-.

While a detailed vibrational frequency analysis specifically for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine is not extensively documented in publicly available literature, studies on related benzoxazine (B1645224) monomers provide a strong basis for predicting its characteristic infrared (IR) and Raman spectral features. A study on 3-phenyl-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine (B8389632) utilized DFT calculations with the B3LYP functional and the 6-31G** basis set to analyze its vibrational modes. conicet.gov.ar For 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, similar computational approaches can be employed to predict key vibrational frequencies.

Key predicted vibrational modes would include the C-H stretching of the aromatic ring and the methyl group, the C-O-C and C-N-C stretching of the oxazine ring, and various bending and out-of-plane deformation modes. The N-methyl group would introduce specific vibrational modes that could be used for its identification.

Table 1: Predicted Characteristic Vibrational Frequencies for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine (based on related compounds)

Functional Group/MoietyVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretching2980 - 2850
C=C (Aromatic)Stretching1620 - 1450
C-N (Aliphatic)Stretching1250 - 1020
C-O-C (Ether)Asymmetric Stretching1275 - 1200
C-O-C (Ether)Symmetric Stretching1075 - 1020

Note: These are predicted ranges based on computational studies of similar benzoxazine structures.

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis spectra). By calculating the excitation energies and oscillator strengths of electronic transitions, the wavelengths of maximum absorption (λmax) can be determined. For 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, the electronic transitions would primarily be of the π → π* type within the benzene (B151609) ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The presence of the N-methyl group and the dihydro-oxazine ring will influence the energies of the molecular orbitals and thus the absorption wavelengths.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, to a biological target, typically a protein.

While specific docking studies on 3,4-dihydro-4-methyl-2H-1,4-benzoxazine are not widely reported, the benzoxazine scaffold is of interest in medicinal chemistry. For instance, derivatives of 3,4-dihydro-1,4-benzoxazin-2-ones have been investigated for their anticancer and antidiabetic properties through molecular docking studies. nih.gov These studies help in understanding the structure-activity relationships and in designing more potent analogs.

A hypothetical molecular docking study of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine would involve:

Preparation of the Ligand: The 3D structure of the molecule would be generated and optimized.

Selection and Preparation of the Target Protein: A protein of interest would be chosen based on a therapeutic hypothesis.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed.

Table 2: Potential Biological Targets for Molecular Docking of Benzoxazine Derivatives

Target ClassSpecific ExamplePotential Therapeutic Area
KinasesTyrosine KinasesAnticancer
Enzymesα-GlucosidaseAntidiabetic
DNADNA GyraseAntibacterial
ReceptorsG-protein coupled receptorsVarious

Conformational Analysis through Theoretical Modeling

The three-dimensional shape or conformation of a molecule is crucial for its physical, chemical, and biological properties. Theoretical modeling can be used to explore the conformational landscape of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine. The dihydro-oxazine ring is not planar and can adopt different conformations, such as a half-chair or a twist-boat.

A theoretical study on N-substituted 1,3-oxazines has shown that the conformational preference (axial vs. equatorial) of the N-substituent is influenced by its size and the polarity of the solvent. researchgate.net For 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, the methyl group on the nitrogen atom can exist in either an axial or an equatorial position relative to the oxazine ring. Computational methods can be used to calculate the relative energies of these conformers and predict the most stable conformation. This is typically done by performing a potential energy surface scan or by optimizing the geometry of different starting conformations.

The conformational flexibility of the oxazine ring and the orientation of the N-methyl group will have a significant impact on how the molecule interacts with its environment, including biological receptors.

Reaction Pathway and Mechanistic Simulations for Synthetic Optimization

Computational chemistry can be employed to simulate reaction pathways and elucidate reaction mechanisms, which is valuable for optimizing synthetic routes. The synthesis of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine can be approached in several ways, and computational studies can help in understanding the energetics of these pathways.

One common route to N-substituted benzoxazines involves the reaction of a phenol, formaldehyde (B43269), and a primary amine. For the N-methyl derivative, this would involve N-methylamine. An alternative is the N-alkylation of a pre-formed 3,4-dihydro-2H-1,4-benzoxazine.

Reaction pathway simulations can be used to:

Identify transition states and intermediates.

Calculate activation energies and reaction energies.

Investigate the role of catalysts.

Predict the regioselectivity and stereoselectivity of a reaction.

By understanding the reaction mechanism at a molecular level, synthetic chemists can make informed decisions to improve reaction yields, reduce byproducts, and develop more efficient and sustainable synthetic processes. For instance, simulations could help in choosing the optimal solvent, temperature, and catalyst for the N-methylation of the parent benzoxazine or for the one-pot synthesis from its precursors.

Structure Activity Relationship Sar Studies and Molecular Interactions for Biological Relevance in Vitro

General Principles of 1,4-Benzoxazine Bioactivity as a Pharmacophore

The 1,4-benzoxazine ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to an oxazine (B8389632) ring, is a key pharmacophore recognized for its broad spectrum of biological activities. researchgate.netontosight.ai Its structural rigidity and the specific spatial arrangement of its oxygen and nitrogen heteroatoms allow it to interact with a variety of biological targets. researchgate.net The versatility of this scaffold enables it to serve as a foundational structure for compounds with potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. ijpsjournal.comijnc.irresearchgate.net The biological profile of 1,4-benzoxazine derivatives can be extensively modified through substitution on both the benzene and the oxazine rings, making it an attractive core for drug design and development. researchgate.netijpsjournal.com

SAR of 4-Methylated Derivatives and Substituent Effects on Biological Activity

The methylation of the nitrogen atom at position 4 (N-4) of the 3,4-dihydro-2H-1,4-benzoxazine ring is a critical modification that significantly influences the compound's interaction with various biological targets. This substitution impacts the molecule's electronic properties, conformation, and lipophilicity, thereby modulating its biological activity.

Influence of Substituents on 5-HT3 Receptor Antagonistic Activity

Structure-activity relationship studies on a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives have shed light on the structural requirements for potent serotonin-3 (5-HT3) receptor antagonism. Within this series, the nature of the substituent at the N-4 position is crucial. Research has shown that a methyl group at the N-4 position is an effective substituent for this activity. nih.gov Furthermore, the presence of a chloro group at the 6-position of the benzoxazine (B1645224) ring also contributes favorably to the antagonistic potency. nih.gov The combination of these substitutions, along with an appropriate basic moiety like 1-azabicyclo[2.2.2]oct-3-yl attached to the carboxamide function, resulted in compounds with high affinity for the 5-HT3 receptor. nih.gov For instance, the compound Y-25130, which incorporates these features, demonstrated a high receptor affinity with a Ki value of 2.9 nM. nih.gov

Impact of Functional Groups on In Vitro Anticancer Activity of 4-Aryl-Substituted Scaffolds

The 1,4-benzoxazine scaffold is considered a biologically privileged structure for the development of anticancer agents. nih.gov In the design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the introduction of an aryl group at the N-4 position has been explored as a strategy to enhance antiproliferative activity. nih.govresearchgate.net The synthesis of a library of these compounds via Buchwald–Hartwig cross-coupling has allowed for the evaluation of their effects on various cancer cell lines. nih.gov These studies indicate that 4-aryl substituted 1,4-benzoxazines can exhibit moderate to good potency against cancer cells, suggesting that this particular substitution pattern is a promising avenue for the development of new anticancer agents. nih.gov

Structural Determinants for Enzyme and Receptor Inhibition

The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine scaffold has been identified as a key structural motif for the inhibition of various enzymes and the modulation of receptor activity.

Topoisomerase I: Derivatives of 1,4-benzoxazin-3-one have been investigated as human topoisomerase I (hTopo I) inhibitors. SAR studies revealed that specific substitutions are critical for their mechanism of action. nih.govnih.gov For instance, a hydroxyl (OH) group at the R position of the benzoxazine ring was found to be important for catalytic inhibition. nih.gov Conversely, the attachment of a methyl group at the N-4 position (R1) appeared to play a role in enhancing the poisonous effect of the inhibitor, which involves stabilizing the covalent enzyme-DNA complex. nih.govnih.gov One potent poison, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), was found to be significantly more effective than the reference drug camptothecin. nih.govresearchgate.net

Adrenergic Receptors: The 1,4-benzoxazine framework has been incorporated into molecules targeting adrenergic receptors. A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives were synthesized and evaluated as β2-adrenoceptor agonists. Many of these compounds were found to be both potent and selective agonists for the β2-adrenoceptor. nih.gov Other studies have explored 1,4-benzoxazine derivatives as selective presynaptic α2-adrenoreceptor antagonists. acs.org

COX Enzymes: Certain 1,4-benzoxazine derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes. Inspired by the fact that a biphenyl-type structure is often suitable for COX inhibition, researchers developed 2,3-diphenyl-4H-benzo nih.govrsc.orgoxazine derivatives. rsc.org In vitro assays showed that some of these compounds exhibited optimal COX-2 inhibition with IC50 values in the sub-micromolar range and demonstrated high selectivity for COX-2 over COX-1. rsc.orgrsc.org

Potassium Channels: The 1,4-benzoxazine skeleton is a key component of certain potassium channel activators. nih.gov SAR studies on 3,4-dihydro-2H-1,4-benzoxazine derivatives revealed that substitutions on the aromatic ring are crucial for activity. An electron-withdrawing substituent at the 6-position was found to be preferable, while the 7-position could tolerate either electron-withdrawing or electron-releasing groups of limited size. nih.gov Further modifications, such as replacing the benzene ring with pyridine (B92270) or introducing heterocycles at the 6,7-positions, have also yielded potent potassium channel activators. nih.govnih.gov Additionally, 2H-1,4-benzoxazine derivatives have been shown to modulate skeletal muscle ATP-sensitive K+ (KATP) channels, acting as activators in the presence of ATP and inhibitors in its absence. researchgate.net

Mechanism of Biological Action at the Molecular Level (In Vitro)

Understanding the molecular mechanisms by which 3,4-dihydro-4-methyl-2H-1,4-benzoxazine derivatives exert their biological effects is crucial for rational drug design. In vitro studies have provided significant insights, particularly concerning enzyme inhibition.

Enzyme Inhibition Studies (e.g., Topoisomerase I Catalytic Inhibition and Poisoning Mechanisms)

Human topoisomerase I is a vital enzyme in DNA replication and transcription, making it a key target for anticancer drugs. mdpi.com Inhibitors of this enzyme can act through two primary mechanisms: catalytic inhibition or poisoning. fiu.edu

Topoisomerase Poisoning: In contrast, topoisomerase poisons act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA strand (the "cleavable complex"). mdpi.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. mdpi.com Several 1,4-benzoxazine derivatives have been identified as potential topoisomerase poisons. nih.govnih.gov The compound ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was identified as a particularly potent poison, much more so than the well-known topoisomerase poison camptothecin. nih.govresearchgate.net Unwinding assays confirmed that this compound did not act as a DNA intercalator, indicating its mechanism is consistent with poisoning the enzyme. nih.govnih.gov

The following table summarizes the activity of selected 1,4-benzoxazine derivatives against human Topoisomerase I.

CompoundSubstituentsInhibition MechanismPotency (IC50)Reference
BONC-0012-hydroxyCatalytic Inhibitor8.34 mM nih.govnih.gov
BONC-0136-chloro, 4-methyl, 2-ethoxycarbonylmethylPoison0.0006 mM nih.govnih.gov
Camptothecin (Reference)N/APoison0.034 mM nih.govnih.gov

Receptor Binding and Modulation (e.g., 5-HT3 Receptor Binding, Calcium Antagonism, Calmodulin Antagonism)

The 3,4-dihydro-2H-1,4-benzoxazine framework is a key pharmacophore that has been investigated for its interaction with various receptors. A series of novel derivatives of 3,4-dihydro-2H-benzo researchgate.netnih.govoxazine have been synthesized and identified as potent antagonists for the 5-HT6 serotonin (B10506) receptor, with many compounds showing subnanomolar affinities. nih.gov This high affinity suggests a strong potential for these compounds to modulate serotonergic pathways, which are crucial in various neurological processes.

In the context of cardiovascular modulation, the benzoxazine structure has been studied as an isostere of 2,2-dimethylchromans. Certain 4-arylureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated myorelaxant activity, behaving primarily as calcium entry blockers in vascular smooth muscle cells. rsc.org This suggests a mechanism of action related to calcium antagonism, a well-established principle in cardiovascular pharmacology. Furthermore, strong potassium channel-activating effects have been discovered in a series of novel 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives, indicating another pathway for cardiovascular modulation. nih.gov

Investigation of Protein-Ligand Interactions through Molecular Dynamics and Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the binding modes and interaction energies of ligands with their protein targets. For the 1,4-benzoxazine class of compounds, these in silico methods have provided significant insights into their mechanisms of action at the molecular level.

For instance, molecular docking studies have been employed to understand the antifungal activity of 1,4-benzoxazine derivatives. These studies have helped in designing new analogues by predicting their interaction with the fungal enzyme CYP51 (lanosterol 14α-demethylase). nih.gov Similarly, in the development of antimicrobial agents, docking simulations have been used to analyze the binding affinity of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives with target enzymes like E. coli DNA gyrase. ijpsjournal.com These analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site, which are crucial for inhibitory activity. ijpsjournal.comnih.gov

MD simulations further enhance this understanding by assessing the stability of the protein-ligand complex over time. nih.govnih.gov By simulating the dynamic movements of the complex, researchers can confirm the stability of the binding pose predicted by docking and analyze conformational changes, providing a more accurate picture of the interaction. nih.gov These computational approaches are integral to the rational design and optimization of new therapeutic agents based on the benzoxazine scaffold.

In Vitro Studies of Specific Biological Activities (Excluding Clinical Outcomes)

Antimicrobial and Antifungal Efficacy against Pathogenic Strains

Derivatives of the benzoxazine scaffold have demonstrated significant efficacy against a range of pathogenic microbes and fungi in vitro. The versatility of this chemical structure allows for modifications that yield compounds with broad-spectrum activity.

Studies on 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives revealed potent antimicrobial activity against pathogens including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ijpsjournal.com Similarly, various 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups have shown good antibacterial activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Scanning electron microscopy of bacteria treated with these compounds revealed significant damage to their cell walls, suggesting this as a likely mechanism of action. nih.gov

In the realm of antifungal research, 1,4-benzoxazine derivatives have also shown considerable promise. A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against several phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium culmorum. nih.gov Other studies have designed and synthesized novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, which exhibited notable inhibition against fungi like Gibberella zeae and Phytophthora infestans. frontiersin.org The fungicidal potential is further highlighted by studies on closely related 3-Dodecyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines, which were highly effective against Sclerotium rolfsii. researchgate.net

Compound ClassPathogenObserved ActivityReference
2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives (e.g., Compound 4e)E. coliZone of inhibition: 22 mm ijpsjournal.com
2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives (e.g., Compound 4e)S. aureusZone of inhibition: 20 mm ijpsjournal.com
3-Dodecyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazinesS. rolfsiiLC50 value: 31.7 mg L⁻¹ researchgate.net
2-Ethyl-2H-1,4-benzoxazin-3(4H)-oneR. solaniComplete inhibition at 100 mg L⁻¹ nih.gov
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneF. culmorum, P. cactorum, R. solaniComplete inhibition at 100 mg L⁻¹ nih.gov
1,4-benzoxazin-3-one derivatives (propanolamine containing)X. axonopodis pv. citri (Xac)Inhibition ≥62% at 100 μg mL⁻¹ nih.gov
1,4-benzoxazin-3-one derivatives (propanolamine containing)X. oryzae pv. oryzae (Xoo)Inhibition ≥62% at 100 μg mL⁻¹ nih.gov

Antihypertensive Properties and Cardiovascular Modulation via Receptor Affinities

The 1,4-benzoxazine nucleus is a component of several compounds investigated for their potential antihypertensive effects. The primary mechanism identified for this activity is the activation of potassium channels. Structure-activity relationship studies have identified 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) as a potent potassium channel activator, which demonstrated a more significant oral antihypertensive effect than the well-known agent cromakalim (B1669624) in spontaneously hypertensive rats. nih.gov The introduction of different substituents into the 3,4-dihydro-2H-1,4-benzoxazine structure has been shown to modulate this potassium channel-activating activity. nih.gov

In addition to potassium channel activation, other cardiovascular modulation mechanisms have been observed. As noted previously, certain benzoxazine derivatives act as calcium entry blockers, leading to the relaxation of vascular smooth muscle. rsc.org This dual potential for modulating both potassium and calcium channels highlights the therapeutic promise of the 1,4-benzoxazine scaffold in the development of novel antihypertensive agents.

Anti-inflammatory Pathway Modulation

The anti-inflammatory potential of the 1,4-benzoxazine scaffold has been demonstrated through the modulation of key inflammatory pathways in microglial cells. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have shown promising anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglia. nih.gov

These compounds effectively reduced the production of nitric oxide (NO) and significantly decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Mechanistic studies revealed that they also downregulate the protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in response to LPS stimulation. nih.gov

Further investigation into the underlying mechanism showed that these derivatives significantly activate the Nrf2-HO-1 signaling pathway. nih.gov This activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation and promoting its protective function. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Linessigmaaldrich.com

A comprehensive review of scientific literature reveals a notable absence of specific studies on the in vitro antiproliferative activity of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-. While the broader class of 1,4-benzoxazine derivatives has been the subject of research for potential anticancer applications, specific data for the 4-methyl substituted variant is not publicly available.

Research into analogous compounds, such as 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, has indicated that modifications to the benzoxazine scaffold can lead to moderate to good potency against various cancer cell lines. nih.govnih.gov For instance, studies on these related compounds have suggested that the introduction of certain substituents on the aryl group at the 4-position can influence their antiproliferative effects. nih.govnih.gov However, without direct experimental data for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, any discussion of its specific activity would be speculative.

Similarly, other research has explored the cytotoxic properties of various benzoxazine derivatives, some derived from natural products like eugenol, against cancer cell lines such as MCF-7. researchgate.net These studies highlight the potential of the benzoxazine core in the development of new anticancer agents. researchgate.net Nevertheless, the direct impact of a methyl group at the 4-position on antiproliferative activity has not been documented.

Due to the lack of specific research on 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, no data tables detailing its efficacy against various cancer cell lines can be presented. Further investigation is required to determine if this specific compound exhibits any significant antiproliferative properties.

2h 1,4 Benzoxazine, 3,4 Dihydro 4 Methyl As a Building Block in Complex Organic Synthesis

Utility in the Synthesis of Complex Heterocyclic Systems and Pseudopeptides

The inherent structure of 3,4-dihydro-2H-1,4-benzoxazine is a foundation for creating a diverse array of more complex heterocyclic frameworks. Synthetic chemists have leveraged this scaffold to develop various methodologies for ring annulation, substitution, and functionalization, leading to novel fused systems and derivatives with potential biological significance.

One key application is in the construction of fused heterocyclic systems. The core benzoxazine (B1645224) structure can be elaborated upon through reactions that build additional rings onto its framework. For instance, derivatives of 1,4-benzoxazin-3(4H)-one are common starting materials for synthesizing fused heterocycles like triazolo-1,4-benzoxazines. researchgate.net Furthermore, modern synthetic methods, such as palladium-catalyzed tandem reactions, have been employed to introduce vinyl substituents, creating chiral dihydro-2H-benzo[b] researchgate.netontosight.ai-oxazines that can serve as precursors for further complexity. organic-chemistry.org

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives themselves showcases a range of chemical strategies, highlighting their role as a target for complex synthesis. organic-chemistry.org These methods include:

Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org

Palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates. organic-chemistry.org

Biocatalytic reduction of 2H-1,4-benzoxazines using imine reductases to yield enantiomerically pure products. researchgate.net

A significant area where the benzoxazine scaffold has proven useful is in the design of pseudopeptides. Enantiomerically pure 1,4-benzoxazine compounds are utilized to create novel 1,4-benzoxazine-based pseudopeptides through peptide coupling reactions at both the C- and N-terminal positions. researchgate.net This incorporation of the rigid benzoxazine structure into a peptide backbone introduces conformational constraints, which is a common strategy in medicinal chemistry to enhance stability, selectivity, and bioavailability compared to natural peptides.

Table 1: Selected Synthetic Methods for 3,4-Dihydro-2H-1,4-benzoxazine Systems

Method Key Reagents/Catalysts Outcome Reference
Aziridine (B145994) Ring Opening/Cyclization Lewis Acid, Cu(I) Excellent enantio- and diastereospecificity organic-chemistry.org
Tandem Allylic Substitution Palladium, WingPhos ligand Chiral vinyl-substituted heterocycles organic-chemistry.org
Biocatalytic Reduction Imine Reductases, NADPH High enantiomeric purity (up to 99% ee) researchgate.net

Role as a Lead Compound or Intermediate in Drug Discovery and Development Efforts (focus on chemical synthesis stages)

The 1,4-benzoxazine nucleus is recognized as a "biologically privileged" scaffold, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities. nih.gov This has made 3,4-dihydro-2H-1,4-benzoxazine and its derivatives attractive starting points and intermediates in drug discovery programs, particularly in the development of anticancer agents. ontosight.ainih.gov

The synthetic tractability of the benzoxazine core allows for systematic structural modifications to optimize biological activity, a key process in lead compound development. A notable example is the synthesis of a library of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential anticancer agents. nih.gov The synthetic pathway for these compounds highlights the role of the benzoxazine as a central intermediate.

The key synthetic steps involved:

Formation of the Core Intermediate: The synthesis begins with a Williamson ether synthesis, followed by catalytic hydrogenation and intramolecular cyclization (a Mannich reaction) to furnish the core 3,4-dihydro-2H-1,4-benzoxazine intermediate. nih.gov

Lead Compound Derivatization: This intermediate is then subjected to N-arylation using Buchwald-Hartwig amination conditions with various substituted bromobenzenes. This crucial step allows for the introduction of diverse aryl groups at the N-4 position, enabling a thorough investigation of structure-activity relationships (SAR). nih.gov

Through this systematic synthetic approach, researchers identified a specific derivative, compound 14f (structure not shown), as a potent lead compound with significant anticancer activity against multiple cell lines, warranting further structural optimization. nih.gov This work exemplifies how the 3,4-dihydro-2H-1,4-benzoxazine scaffold serves as a foundational template in the iterative process of drug design and chemical synthesis. nih.gov

Table 2: Role of 3,4-Dihydro-2H-1,4-benzoxazine in Drug Discovery Synthesis

Research Area Synthetic Strategy Key Transformation Outcome Reference
Anticancer Agents Synthesis of a compound library Buchwald-Hartwig cross-coupling Identification of a lead compound for optimization nih.gov
Potassium Channel Activators Multi-step synthesis of novel derivatives Formation and functionalization of the benzoxazine ring Patented therapeutic compounds google.com

Future Perspectives in the Academic Research of 2h 1,4 Benzoxazine, 3,4 Dihydro 4 Methyl

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is crucial. Future research on 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- should focus on creating efficient and highly stereoselective synthetic pathways.

Current research on related benzoxazines has laid a foundation for this pursuit. For instance, an efficient method for synthesizing 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantiomeric and diastereomeric excess (ee > 99%, de > 99%) has been reported. organic-chemistry.org This process involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Adapting such methodologies to incorporate the N-methyl group of the target compound could be a promising starting point.

Furthermore, palladium-catalyzed reactions have shown great potential. A palladium-organo relay catalysis has been used to produce chiral 3,4-dihydro-2H-benzo[b] nih.govgoogle.comoxazines in good yields and high enantioselectivity. organic-chemistry.org Another approach utilizes the chiral bisphosphorus ligand WingPhos in a palladium-catalyzed tandem allylic substitution to yield chiral vinyl-substituted dihydro-2H-benzo[b] nih.govgoogle.com-oxazines. organic-chemistry.org

Future academic endeavors could explore these catalytic systems for the synthesis of enantiomerically pure (R)- or (S)-2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-. The goal would be to develop protocols that are not only highly stereoselective but also atom-economical and utilize environmentally benign reagents and conditions.

Table 1: Promising Stereoselective Synthetic Strategies for Future Research

Catalytic SystemKey Reaction TypePotential Advantages
Lewis Acid / Copper(I)SN2 Aziridine (B145994) Ring Opening / Intramolecular C-N CyclizationExcellent enantio- and diastereospecificity demonstrated for related structures. organic-chemistry.org
Palladium-Organo RelayAsymmetric CatalysisPotential for high enantioselectivity in forming the chiral center. organic-chemistry.org
Palladium / Chiral LigandTandem Allylic SubstitutionVersatile method for creating various chiral heterocycles. organic-chemistry.org
Chiral Phosphoric AcidEnantioselective DesymmetrizationTransition metal-free approach, mild reaction conditions. organic-chemistry.org

Elucidation of Underexplored Mechanistic Pathways for Reactivity and Transformations

A deep understanding of the reaction mechanisms governing the synthesis and transformations of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is fundamental for optimizing existing reactions and discovering new ones. While general mechanisms for benzoxazine (B1645224) formation are known, specific pathways influenced by the N-methyl substituent are less understood.

One area of interest is the detailed mechanism of ring-opening polymerization (ROP). Studies on other benzoxazines have revealed that the ROP can follow a complex, conversion-dependent mechanism that shifts from an autocatalytic to an n-order regime. acs.org Investigating the kinetics and thermodynamics of ROP for the N-methyl derivative, potentially catalyzed by novel agents like metal-organic frameworks (MOFs), could provide valuable insights. acs.org

Another area for exploration is the formation of intermediates. The synthesis of some 1,4-benzoxazines proceeds through a highly reactive o-quinonimine intermediate, which can be prone to dimerization and polymerization. researchgate.net Future studies could employ advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to determine if similar intermediates are formed during the synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, and how the N-methyl group influences their stability and reactivity. Understanding these pathways is crucial for improving reaction yields and preventing the formation of unwanted byproducts. researchgate.net

Advanced Computational Modeling for Rational Design and Predictive Studies

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, advanced computational modeling can accelerate the discovery of new derivatives with enhanced biological activities.

Density Functional Theory (DFT) calculations, for example, can be used to explore the structural and electronic properties of the molecule. researchgate.net Such studies can predict optimized geometries, vibrational spectra, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the molecule's reactivity. scispace.com This information can help in predicting potential reaction sites for further functionalization. scispace.com

Molecular dynamics (MD) simulations and molecular docking are invaluable for structure-based drug design. nih.govnih.gov These techniques can be used to model the interaction of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- and its rationally designed analogues with specific biological targets, such as enzymes or receptors. nih.gov By predicting binding affinities and modes of interaction, computational studies can prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant time and resources in the drug discovery process. nih.gov Future research should leverage these in silico methods to design novel analogues with tailored properties.

Deeper Investigation into Molecular Targets and Biological Mechanisms (In Vitro) for Structure-Based Drug Design

The 1,4-benzoxazine scaffold is associated with a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties. nih.govnih.gov However, the specific molecular targets and mechanisms of action for 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- remain largely unexplored.

Future in vitro research should focus on screening this compound against diverse panels of biological targets to identify its primary mechanisms of action. For example, based on findings for related 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, it would be pertinent to evaluate its anti-proliferative activity against various cancer cell lines. nih.gov Such studies could reveal if the N-methyl substitution confers any selectivity or potency.

Furthermore, recent studies have synthesized hybrid molecules combining the nih.govgoogle.com-benzoxazin-3-one core with other heterocyclic moieties to target enzymes like pancreatic α-amylase and intestinal α-glucosidase for antidiabetic applications. nih.gov This suggests that 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- could serve as a foundational structure for developing inhibitors of specific enzymes. In vitro enzymatic assays are essential to confirm the inhibitory potential and to elucidate the kinetics of interaction. A thorough investigation of its structure-activity relationships (SAR) will be critical for guiding the rational design of more potent and selective therapeutic agents. nih.gov

Table 2: Potential Biological Targets for Future In Vitro Investigation

Therapeutic AreaPotential Molecular Target(s)Rationale
OncologyKinases, Apoptosis-related proteinsOther 1,4-benzoxazine derivatives show anti-proliferative activity. nih.gov
DiabetesPancreatic α-amylase, Intestinal α-glucosidaseRelated benzoxazinones have been investigated as inhibitors of these enzymes. nih.gov
Infectious DiseasesBacterial or Fungal EnzymesThe benzoxazine core is a common scaffold in antimicrobial compounds. nih.gov
Inflammatory DiseasesCyclooxygenase (COX), Lipoxygenase (LOX)Anti-inflammatory properties have been reported for the benzoxazine class. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted phenols and amines or aldehydes. Key methods include:

  • Shridhar et al. (1982) : One-pot synthesis using methyl esters and o-aminophenols under reflux with acetic acid catalysis (yields ~70–85%) .
  • Frechette et al. (1998) : Alkylation of hydroxyl groups with 2-hydroxyethyl derivatives in ethanol, achieving >90% purity via recrystallization .
  • Green synthesis : Solvent-free methods using microwave irradiation reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve atom economy .

Q. Critical parameters :

  • Catalyst (e.g., glacial acetic acid vs. Lewis acids).
  • Reflux duration (4–16 hours).
  • Solvent polarity (ethanol, dichloromethane).

Q. How can spectroscopic and crystallographic methods confirm the structure of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine derivatives?

  • NMR : 1^1H NMR shows characteristic peaks for the methyl group at δ 1.2–1.4 ppm and the oxazine ring protons at δ 3.8–4.2 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., C-O-C ~120°) and confirms stereochemistry, as demonstrated for N-dichloroacetyl derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 193 for the parent compound) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazine ring) affect pharmacological activity?

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced cytotoxicity (IC50_{50} values: 2–10 μM) in breast cancer cell lines. For example, 7-nitro-substituted analogs inhibit tubulin polymerization .
  • Antimicrobial activity : Methyl and fluoro substituents improve lipophilicity, enhancing bacterial membrane penetration (MIC: 4–8 μg/mL against S. aureus) .

Q. Key SAR findings :

Substituent PositionFunctional GroupBiological Activity
7-position-NO2_2Anticancer (IC50_{50} = 2.5 μM)
3-position-CH3_3Improved metabolic stability
4-position-ClAntibacterial (MIC = 4 μg/mL)

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Reductive cyclization : Palladium on carbon (10% wt) facilitates nitro-to-amine reduction, forming the benzoxazine core via intramolecular cyclization (e.g., synthesis of 3-phenyl derivatives) .
  • DFT calculations : Predict transition states for ring closure, showing energy barriers of ~25 kcal/mol for unsubstituted vs. 18 kcal/mol for methyl-substituted derivatives .

Q. How should researchers address contradictions in reported biological activity data?

  • Case study : Discrepancies in IC50_{50} values for anticancer activity may arise from:
    • Assay variability : MTT vs. SRB assays (differences in metabolic endpoint detection) .
    • Cell line specificity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (hormone-sensitive) .
    • Substituent positioning : Meta vs. para substituents alter binding affinity to molecular targets .

Resolution : Standardize assay protocols and use isogenic cell lines for comparative studies.

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH-sensitive degradation : The oxazine ring hydrolyzes in acidic environments (t1/2_{1/2} = 2 hours at pH 3 vs. 24 hours at pH 7.4) .
  • Formulation : Encapsulation in PLGA nanoparticles increases plasma half-life to 8 hours in murine models .

Q. How can green chemistry principles be applied to synthesize 3,4-dihydro-4-methyl-2H-1,4-benzoxazine derivatives?

  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst optimization : Use immobilized lipases for enantioselective synthesis (ee >95%) .
  • Waste reduction : Employ flow chemistry to minimize byproduct formation .

Methodological Challenges

Q. What analytical techniques are most effective for quantifying degradation products?

  • HPLC-DAD : Resolves degradation peaks (e.g., hydrolyzed oxazine products) with a C18 column and acetonitrile/water gradient .
  • LC-MS/MS : Detects trace impurities (LOQ = 0.1 ng/mL) using multiple reaction monitoring (MRM) .

Q. How do computational methods (e.g., molecular docking) guide the design of benzoxazine-based inhibitors?

  • Docking studies : Identify binding poses in the ATP-binding pocket of kinases (e.g., EGFR). Methyl substitution at position 4 enhances hydrophobic interactions .
  • MD simulations : Predict conformational stability over 100 ns trajectories (RMSD <2 Å) .

Q. What crystallographic data are critical for resolving hydrogen-bonding networks in benzoxazine derivatives?

  • Intermolecular interactions : O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
  • Torsion angles : Dihedral angles of the oxazine ring (~15°) correlate with planarity and π-π stacking .

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